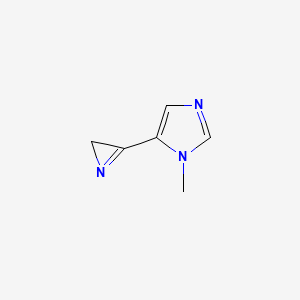

5-(2H-Azirin-3-yl)-1-methyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2H-Azirin-3-yl)-1-methyl-1H-imidazole is a heterocyclic compound that features both an azirine and an imidazole ring. Azirines are three-membered nitrogen-containing rings known for their high strain and reactivity, while imidazoles are five-membered rings containing two nitrogen atoms. The combination of these two rings in a single molecule makes this compound an interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-Azirin-3-yl)-1-methyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methyl-1H-imidazole-5-carbaldehyde with a suitable azirine precursor under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The azirine ring can undergo oxidation to form oxazoles.

Reduction: Reduction of the azirine ring can lead to the formation of aziridines.

Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles like amines and thiols are commonly employed.

Major Products

Oxidation: Formation of oxazole derivatives.

Reduction: Formation of aziridine derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

5-(2H-Azirin-3-yl)-1-methyl-1H-imidazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological studies, this compound is investigated for its potential as a bioactive molecule. The azirine ring’s high reactivity makes it a candidate for enzyme inhibition studies and other biochemical assays.

Medicine

Research into the medicinal applications of this compound includes its potential use as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is explored for its use in the development of new materials and catalysts. Its unique chemical properties can be harnessed to create innovative solutions in various applications.

Mechanism of Action

The mechanism of action of 5-(2H-Azirin-3-yl)-1-methyl-1H-imidazole involves its interaction with molecular targets through the azirine and imidazole rings. The azirine ring’s high strain allows it to react readily with nucleophiles, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2H-Azirine-2-carboxylic acid: Known for its biological activity and use in bioconjugation.

1H-Imidazole-4-carboxaldehyde: Commonly used in the synthesis of imidazole derivatives.

5-(2H-Azirin-2-yl)-1H-1,2,3-triazole: A hybrid compound with applications in medicinal chemistry.

Uniqueness

5-(2H-Azirin-3-yl)-1-methyl-1H-imidazole stands out due to the presence of both azirine and imidazole rings in a single molecule. This unique combination allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound for various scientific and industrial applications.

Biological Activity

5-(2H-Azirin-3-yl)-1-methyl-1H-imidazole is a heterocyclic compound that combines an imidazole ring with a 2H-azirine moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered imidazole ring, which contains two nitrogen atoms, and is substituted with a 2H-azirine group. This configuration allows for both basic and acidic characteristics, enhancing its potential for various biological interactions.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- Compounds with imidazole structures are known for their antimicrobial properties against bacteria and fungi. Research indicates that derivatives of imidazole exhibit efficacy against various pathogens, including Gram-positive and Gram-negative bacteria .

- A comparative analysis of similar compounds shows that this compound may have enhanced activity due to its azirine substitution.

2. Anticancer Activity

- Preliminary studies suggest that this compound may act as an enzyme inhibitor, particularly targeting kinases involved in cancer signaling pathways. This interaction could potentially modulate processes critical for cancer progression .

- The mechanism by which imidazole derivatives induce apoptosis in cancer cells has been linked to their ability to affect various molecular targets and pathways, including the upregulation of pro-apoptotic proteins .

3. Enzyme Inhibition

- The compound's structure suggests potential as an enzyme inhibitor, impacting metabolic pathways crucial for cellular function and disease progression .

The mechanisms underlying the biological activities of this compound involve:

- Enzyme Interaction : The compound may inhibit specific enzymes such as kinases, which play vital roles in signal transduction pathways related to cell proliferation and survival.

- Radical Formation : Similar compounds have been shown to generate reactive intermediates that can disrupt DNA synthesis and induce cell death through oxidative stress mechanisms .

Comparative Analysis with Related Compounds

A comparative table illustrates the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1-Methylimidazole | Basic imidazole structure | Antifungal properties |

| 2-Methylimidazole | Methyl group at C2 | Antimicrobial and anticancer activity |

| 4-Methylimidazole | Methyl group at C4 | Inhibitor of certain enzymes |

| Benzimidazole | Fused benzene and imidazole | Broad-spectrum antimicrobial |

| This compound | Imidazole with azirine substitution | Potential anticancer and antimicrobial activity |

This table highlights the distinctiveness of this compound due to its unique azirine substitution, which may enhance its biological efficacy compared to other imidazole derivatives.

Case Studies

Several studies have examined the biological activity of imidazole derivatives, shedding light on their potential therapeutic applications:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that modifications in the imidazole structure can enhance antimicrobial potency .

Case Study 2: Anticancer Mechanisms

Research focused on the apoptotic effects of imidazole derivatives demonstrated that these compounds could induce cell death in cancer lines by modulating apoptotic pathways. The findings underscore the importance of structural modifications in developing effective anticancer agents .

Properties

Molecular Formula |

C6H7N3 |

|---|---|

Molecular Weight |

121.14 g/mol |

IUPAC Name |

5-(2H-azirin-3-yl)-1-methylimidazole |

InChI |

InChI=1S/C6H7N3/c1-9-4-7-3-6(9)5-2-8-5/h3-4H,2H2,1H3 |

InChI Key |

SEXAQZQNSWHWMK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1C2=NC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.